

# Technical Guide: Characterization of 1,1-Cyclohexanedicetic Acid Monoamide (CAS 99189-60-3)

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## Compound of Interest

**Compound Name:** 1,1-Cyclohexanedicetic acid monoamide

**Cat. No.:** B184906

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## Introduction

**1,1-Cyclohexanedicetic acid monoamide**, with the CAS Registry Number 99189-60-3, is a key chemical intermediate primarily recognized for its role in the synthesis of Gabapentin.[1][2] Gabapentin is an anticonvulsant and analgesic medication.[1] This technical guide provides a comprehensive overview of the characterization of **1,1-Cyclohexanedicetic acid monoamide**, including its physicochemical properties, synthesis, and analytical characterization methods. While detailed experimental spectral data is not widely published, this guide summarizes available information and provides general experimental protocols for its characterization.

## Physicochemical Properties

**1,1-Cyclohexanedicetic acid monoamide** is a white to off-white crystalline powder at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **1,1-Cyclohexanedicetic Acid Monoamide**

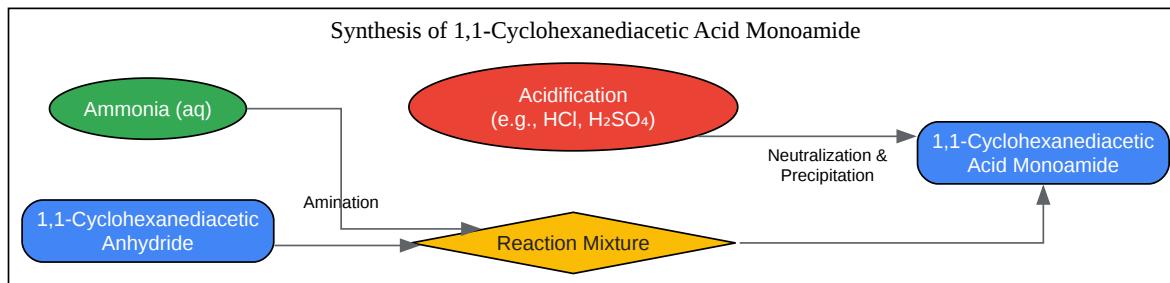
Property	Value	Source(s)
CAS Number	99189-60-3	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>3</sub>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	199.25 g/mol	<a href="#">[5]</a> <a href="#">[7]</a>
Appearance	White to off-white crystalline powder	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	141-146 °C	<a href="#">[7]</a>
Solubility	Sparingly soluble in water	<a href="#">[3]</a>
Synonyms	2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid, 3,3-Pentamethyleneglutaramic acid, Gabapentin Impurity 14	<a href="#">[5]</a>
InChI	InChI=1S/C10H17NO3/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H2,11,12)(H,13,14)	<a href="#">[8]</a>
InChIKey	QJGSJXLCJRXTRY-UHFFFAOYSA-N	<a href="#">[4]</a>
SMILES	C1CCC(CC1)(CC(=O)N)CC(=O)O	<a href="#">[5]</a>

## Synthesis

The primary route for the synthesis of **1,1-Cyclohexanediamic acid monoamide** is through the amination of 1,1-Cyclohexanediamic anhydride. This process involves the reaction of the anhydride with ammonia, followed by acidification to yield the desired monoamide.

## Synthetic Pathway

The synthesis of **1,1-Cyclohexanediamic acid monoamide** is a critical step in the overall synthesis of Gabapentin. A simplified representation of this synthesis pathway is provided below.



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### Synthesis of **1,1-Cyclohexanediamic Acid Monoamide**.

## Experimental Protocol: Synthesis from **1,1-Cyclohexanediamic Anhydride**

The following is a general protocol based on patented synthesis methods.<sup>[9][10]</sup>

- Reaction Setup: In a suitable reaction vessel, place aqueous ammonia (5-20% concentration). The molar ratio of ammonia to 1,1-cyclohexanediamic anhydride should be between 1.5:1 and 4:1.<sup>[9]</sup>
- Amination: Add 1,1-cyclohexanediamic anhydride to the ammonia solution dropwise while maintaining the reaction temperature between 10-40°C.<sup>[9]</sup> The reaction is typically stirred for 2-5 hours.<sup>[9]</sup>
- Decolorization (Optional): After the amination reaction is complete, activated carbon can be added to the reaction mixture to decolorize the solution.<sup>[9]</sup>
- Acidification: Cool the reaction mixture and slowly add a mineral acid (e.g., hydrochloric acid or sulfuric acid) to adjust the pH to an acidic range, which induces the precipitation of the product.

product.[9][10]

- Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate and water.[5]

## Analytical Characterization

A combination of spectroscopic techniques is typically employed to confirm the structure and purity of **1,1-Cyclohexanediacetic acid monoamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR would be used for the characterization of this molecule. While specific peak assignments from experimental data are not readily available in the public domain, the expected resonances can be predicted based on the chemical structure.

$^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexane ring, the two methylene groups ( $\text{CH}_2$ ), and the amide ( $\text{NH}_2$ ) protons. The chemical shifts and coupling patterns would provide information about the connectivity of these groups.

$^{13}\text{C}$  NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, the quaternary carbon of the cyclohexane ring, and the various methylene carbons.

- Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-25 mg for  $^1\text{H}$  NMR, 20-100 mg for  $^{13}\text{C}$  NMR) in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).[11][12][13][14][15] The solution should be filtered to remove any particulate matter.[12][15]
- Data Acquisition: Transfer the solution to an NMR tube. Acquire the spectrum on an NMR spectrometer, typically operating at a field strength of 300 MHz or higher for good resolution.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

- Spectral Analysis: Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule. For  $^{13}\text{C}$  NMR, analyze the chemical shifts to identify the different carbon environments.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of **1,1-Cyclohexanediacetic acid monoamide** would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide functional groups. A table of expected characteristic IR absorptions is provided below.

Table 2: Predicted Characteristic IR Absorptions for **1,1-Cyclohexanediacetic Acid Monoamide**

Functional Group	Vibration	Expected Wavenumber ( $\text{cm}^{-1}$ )	Intensity
Carboxylic Acid	O-H stretch	3300-2500	Broad, Strong
Amide	N-H stretch	~3400 and ~3200	Medium (two bands for $-\text{NH}_2$ )
Carboxylic Acid	C=O stretch	1725-1700	Strong
Amide	C=O stretch (Amide I)	1670-1630	Strong
Amide	N-H bend (Amide II)	1640-1550	Medium
Alkane	C-H stretch	2950-2850	Strong
Carboxylic Acid	C-O stretch	1320-1210	Strong

Note: These are general ranges and the exact peak positions can vary.[\[2\]](#)[\[7\]](#)[\[16\]](#)[\[17\]](#)

- Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.[3][6]

- Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[6]
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

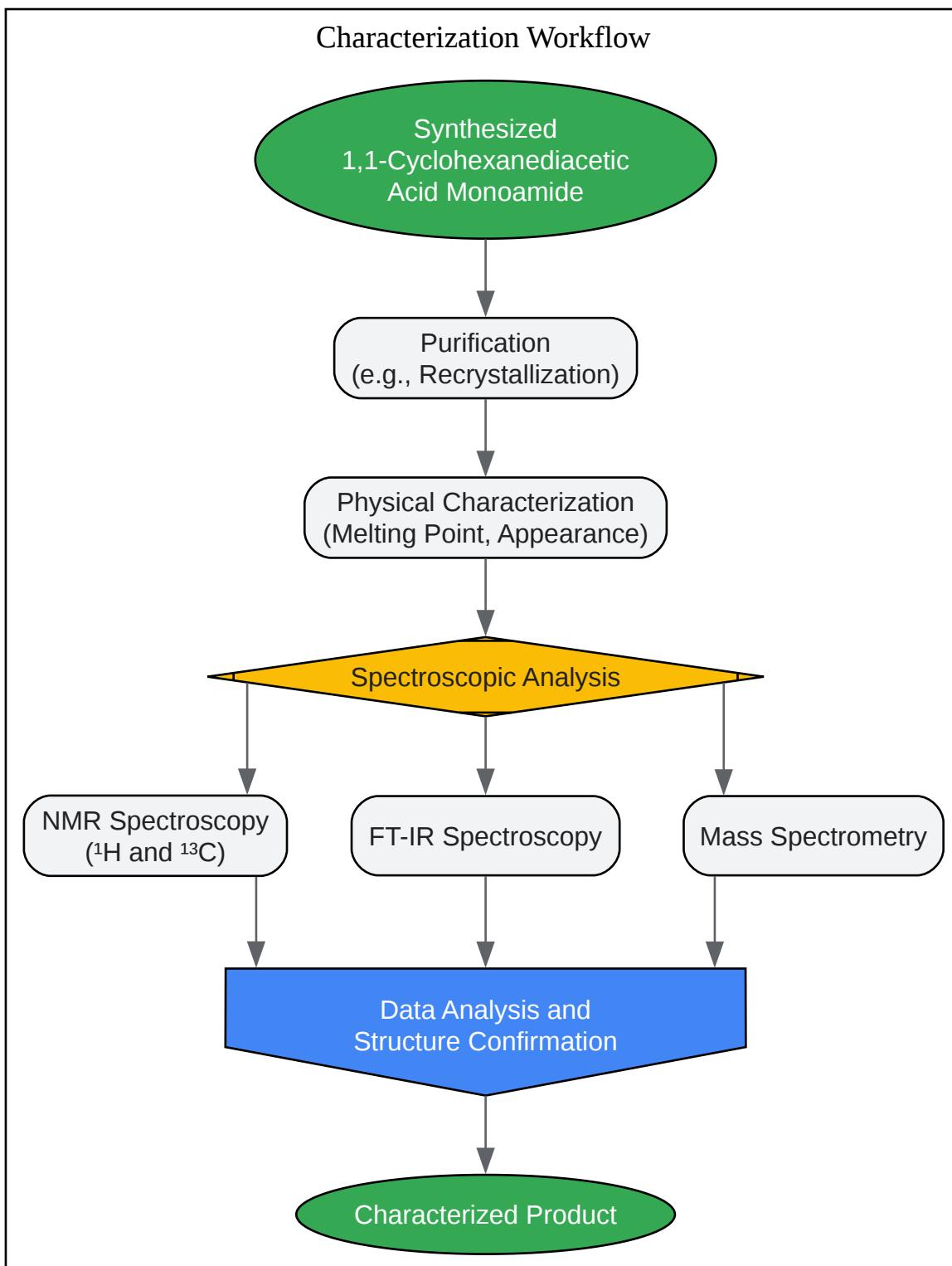
## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **1,1-Cyclohexanediacetic acid monoamide**, the molecular ion peak  $[M]^+$  would be expected at an  $m/z$  (mass-to-charge ratio) corresponding to its molecular weight (199.25). The fragmentation pattern can provide additional structural information.

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction will depend on the ionization technique used (e.g., direct infusion for electrospray ionization or deposition on a target for MALDI).
- Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate a mass spectrum.
- Data Analysis: Determine the  $m/z$  of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of **1,1-Cyclohexanediacetic acid monoamide**.



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General workflow for the characterization of **1,1-Cyclohexanediacetic Acid Monoamide**.

## Conclusion

**1,1-Cyclohexanediacetic acid monoamide** is a crucial intermediate in the pharmaceutical industry, particularly for the synthesis of Gabapentin. Its characterization relies on a combination of physicochemical property determination and spectroscopic analysis. This guide has provided an overview of the available data and general experimental protocols for its synthesis and characterization. While specific, detailed spectral data is not readily available in public databases, the information presented here serves as a valuable resource for researchers and professionals working with this compound. Further detailed analytical studies would be beneficial for creating a more complete characterization profile.

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